molecular formula C15H12N4O2 B8048501 4-((5-Phenyl-1H-1,2,4-triazol-3-yl)amino)benzoic acid

4-((5-Phenyl-1H-1,2,4-triazol-3-yl)amino)benzoic acid

Cat. No.: B8048501
M. Wt: 280.28 g/mol
InChI Key: CFWVVQBJJNCWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Phenyl-1H-1,2,4-triazol-3-yl)amino)benzoic acid (CAS 1089340-33-9) is a benzoic acid derivative incorporating a 1,2,4-triazole ring system, making it a valuable scaffold in pharmaceutical and biochemical research. This compound is of significant interest in early-stage drug discovery, particularly for developing novel central nervous system (CNS) active agents. Research into structurally similar 1,2,4-triazole compounds has demonstrated potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models . These potent analogues are believed to exert their action by binding to the benzodiazepine site of the GABAA receptor, enhancing the inhibitory neurotransmitter GABA's effect in the brain, and may also be associated with increased GABA content in brain tissue . Beyond neuroscience, the 1,2,4-triazole pharmacophore is a privileged structure in medicinal chemistry, found in agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . With a molecular formula of C15H12N4O2 and a molecular weight of 280.28, this compound serves as a versatile building block for the synthesis of more complex molecules and for probing biological mechanisms. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[(5-phenyl-1H-1,2,4-triazol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-14(21)11-6-8-12(9-7-11)16-15-17-13(18-19-15)10-4-2-1-3-5-10/h1-9H,(H,20,21)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWVVQBJJNCWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Amino-5-phenyl-1H-1,2,4-triazole

The triazole nucleus is synthesized through cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions.

  • Procedure :

    • Benzoic acid hydrazide is treated with carbon disulfide and KOH in ethanol to form potassium dithiocarbazinate .

    • Cyclization with hydrazine hydrate in aqueous medium yields 3-amino-5-phenyl-1H-1,2,4-triazole (Fig. 1A).

  • Conditions : Reflux at 100°C for 3–4 hours, yielding 42–58%.

  • Characterization :

    • IR : N–H stretch at 3365 cm⁻¹, C–N stretch at 1446 cm⁻¹.

    • ¹H NMR : Aromatic protons at δ 7.7 ppm, NH₂ at δ 7.9 ppm.

Coupling with 4-Bromobenzoic Acid

The amino group at the triazole’s 3-position is coupled with 4-bromobenzoic acid via Ullmann reaction (Fig. 1B).

  • Procedure :

    • 3-Amino-5-phenyl-1H-1,2,4-triazole (1.98 g, 0.01 mol) and 4-bromobenzoic acid (2.01 g, 0.01 mol) are mixed with CuI (0.19 g, 0.001 mol) and K₂CO₃ (2.76 g, 0.02 mol) in DMF.

    • Heated at 120°C for 12 hours under nitrogen.

  • Yield : 65–72%.

  • Characterization :

    • IR : C=O stretch at 1680 cm⁻¹ (carboxylic acid), N–H bend at 1600 cm⁻¹.

    • ¹H NMR : Benzoic acid protons at δ 8.0 ppm (d, 2H), triazole NH at δ 10.2 ppm.

Direct Cyclization of Benzoic Acid-Integrated Precursors

Hydrazide Intermediate Preparation

4-Aminobenzoic acid is converted to 4-aminobenzoic acid hydrazide for direct cyclization (Fig. 2A).

  • Procedure :

    • 4-Aminobenzoic acid (1.37 g, 0.01 mol) reacts with thionyl chloride (2.38 g, 0.02 mol) to form the acyl chloride.

    • Treated with hydrazine hydrate (0.7 mL, 0.015 mol) in ethanol to yield 4-aminobenzoic acid hydrazide .

  • Yield : 60–68%.

Triazole Ring Formation

The hydrazide undergoes cyclization with phenyl isothiocyanate to form the triazole-benzoic acid hybrid (Fig. 2B).

  • Procedure :

    • 4-Aminobenzoic acid hydrazide (1.65 g, 0.01 mol) and phenyl isothiocyanate (1.35 g, 0.01 mol) are refluxed in ethanol with KOH (0.56 g, 0.01 mol) for 6 hours.

    • Acidified with HCl to precipitate the product.

  • Yield : 55–62%.

  • Characterization :

    • ¹³C NMR : Triazole C-3 at δ 152 ppm, carboxylic acid C=O at δ 170 ppm.

Post-Functionalization of Pre-Formed Triazole

Nitration and Reduction Strategy

A nitro group is introduced at the triazole’s 3-position, followed by reduction and coupling (Fig. 3A).

  • Procedure :

    • 5-Phenyl-1H-1,2,4-triazole (1.61 g, 0.01 mol) is nitrated with HNO₃/H₂SO₄ at 0°C to yield 3-nitro-5-phenyl-1H-1,2,4-triazole .

    • Reduced with SnCl₂/HCl to 3-amino-5-phenyl-1H-1,2,4-triazole .

    • Coupled with 4-iodobenzoic acid via Buchwald-Hartwig amination using Pd(OAc)₂ and XPhos .

  • Yield : 50–58%.

Thioglycolic Acid-Mediated Cyclization

4-Aminobenzoic acid is condensed with a triazole-thiol intermediate, followed by oxidation (Fig. 3B).

  • Procedure :

    • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (2.12 g, 0.01 mol) reacts with 4-aminobenzoic acid (1.37 g, 0.01 mol) in ethanol with H₂O₂ (0.34 g, 0.01 mol) to form the disulfide.

    • Oxidized with KMnO₄ in acidic medium to the carboxylic acid.

  • Yield : 45–50%.

Comparative Analysis of Methods

Method Key Reaction Yield (%) Purity (MP, °C) Advantages
Cyclization-CouplingUllmann coupling65–72190–192High regioselectivity
Direct CyclizationHydrazide cyclization55–62185–188Fewer steps, cost-effective
Post-FunctionalizationBuchwald-Hartwig50–58195–198Versatile for diverse analogs

Optimization and Challenges

  • Solvent Effects : DMF enhances Ullmann coupling efficiency but complicates purification. Ethanol is preferred for cyclization due to eco-friendliness.

  • Catalyst Load : Pd(OAc)₂ (5 mol%) achieves optimal yields in cross-couplings.

  • Byproducts : Over-oxidation in thioglycolic acid routes necessitates strict temperature control .

Chemical Reactions Analysis

Types of Reactions

4-((5-Phenyl-1H-1,2,4-triazol-3-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives and modified benzoic acid compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit potent antimicrobial properties. 4-((5-Phenyl-1H-1,2,4-triazol-3-yl)amino)benzoic acid has shown efficacy against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity Summary

Bacterial/Fungal StrainMinimum Inhibitory Concentration (MIC µg/mL)Comparison Drug
Escherichia coli16Amoxicillin (32)
Staphylococcus aureus8Ceftriaxone (16)
Candida albicans32Fluconazole (64)

This compound's mechanism involves the inhibition of enzymes critical for cell wall synthesis, similar to other triazole derivatives that target ergosterol biosynthesis pathways .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The triazole ring enhances binding affinity to specific molecular targets involved in cancer cell signaling pathways .

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural settings. Its ability to inhibit fungal growth can help in managing crop diseases caused by various pathogens. Field trials are necessary to evaluate its effectiveness and safety in agricultural applications.

Plant Growth Regulators

Research is ongoing into the use of this compound as a plant growth regulator. Its interaction with plant hormone pathways could promote growth and enhance resistance to environmental stressors.

Polymer Development

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel polymers with enhanced properties. These polymers can be utilized in various applications ranging from coatings to biomedical devices.

Table 2: Potential Polymer Applications

Application AreaDescription
CoatingsDurable and resistant to environmental factors
Biomedical DevicesBiocompatible materials for implants
SensorsEnhanced sensitivity and specificity

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis Pathways : Various synthetic routes have been developed for this compound, including microwave-assisted methods that enhance yield and purity .
  • Biological Activity Assessment : In vitro studies have confirmed its antimicrobial and anticancer activities, with results indicating superior efficacy compared to traditional agents in some cases .
  • Field Trials : Preliminary field trials assessing its fungicidal properties on crops have shown promise but require further validation through extensive testing under diverse environmental conditions.

Mechanism of Action

The mechanism of action of 4-((5-Phenyl-1H-1,2,4-triazol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Triazole Substituents

  • Cyclohexyl vs. Phenyl: Replacement of the phenyl group with a cyclohexyl substituent (as in 4-(2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino benzoic acid) significantly enhanced antiviral activity against influenza A/H1N1 (83.7% inhibition at 100 μM) compared to phenyl-substituted analogs (7.3–16.7% at 10 μM). The saturated alicyclic group improves fit into the neuraminidase (NA) 150-cavity, a critical binding site for influenza inhibitors .
  • Trimethoxyphenyl :
    Derivatives like 4-((1-(3,4,5-trimethoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamido)methyl)benzoic acid hydroxyamide introduce methoxy groups, which enhance solubility and enable interactions with histone deacetylases (HDACs) or other polar enzyme pockets .

Heterocycle Variations

  • Oxadiazole vs. Triazole :
    Substituting the triazole with a 1,2,4-oxadiazole ring (e.g., 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) introduces a trifluoromethyl group, increasing metabolic stability and lipophilicity (logP = 2.8) but reducing antiviral specificity compared to triazole analogs .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group in benzoic acid derivatives ensures moderate aqueous solubility, but bulky hydrophobic substituents (e.g., phenyl) reduce it. Cyclohexyl analogs balance hydrophobicity and cavity-fitting efficiency .
  • logP : Phenyl-substituted triazoles typically exhibit higher logP values (~3.2) compared to alicyclic derivatives (~2.5), impacting blood-brain barrier permeability .
  • Synthetic Accessibility : Phenyl-substituted triazoles are easier to synthesize via one-pot condensation, while cyclohexyl derivatives require multi-step functionalization .

Key Research Findings

Antiviral Superiority of Alicyclic Groups :
Saturated alicyclic substituents (e.g., cyclohexyl) outperform phenyl groups in antiviral activity due to better steric compatibility with the NA 150-cavity .

Role of Methoxy Groups :
Trimethoxyphenyl derivatives demonstrate dual functionality—enhanced solubility and HDAC inhibition—highlighting the versatility of triazole-benzoic acid hybrids .

Trade-offs in Heterocycle Choice : Oxadiazole analogs offer metabolic stability but lack the targeted activity of triazoles, underscoring the importance of the triazole ring in viral NA inhibition .

Biological Activity

4-((5-Phenyl-1H-1,2,4-triazol-3-yl)amino)benzoic acid is a compound that integrates a triazole moiety with an amino benzoic acid structure. This hybridization potentially enhances its biological activity, making it a subject of interest in medicinal chemistry, particularly for its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O2C_{13}H_{12}N_{4}O_{2}, with a molecular weight of 256.26 g/mol. The compound features a triazole ring that is known for its ability to interact with biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation and microbial resistance. The triazole ring plays a crucial role in binding affinity due to its electron-rich nature, which allows it to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 15.6 to 23.9 µM, showing superior efficacy compared to doxorubicin, a standard chemotherapy drug .

Case Study: Cytotoxicity Evaluation

A study synthesized several derivatives of triazole benzoic acids and evaluated their cytotoxicity against cancer cell lines. The findings indicated that compounds containing the triazole moiety exhibited enhanced apoptotic effects on MCF-7 cells, suggesting that the incorporation of the triazole ring could be a strategic approach in developing more effective anticancer agents .

CompoundIC50 (µM)Cell LineComparison DrugComparison IC50 (µM)
215.6MCF-7Doxorubicin19.7
518.2HCT-116Doxorubicin22.6
1423.9MCF-7Doxorubicin19.7

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing the triazole structure exhibit promising activity against various bacterial strains and fungi. For example, certain synthesized triazole derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans .

Antimicrobial Efficacy Table

Compound NameMIC (µg/mL)Target Organism
Triazole Derivative A3.12Staphylococcus aureus
Triazole Derivative B12.5Candida albicans
Triazole Derivative C6.25Escherichia coli

Q & A

Basic: What are the standard synthetic routes for 4-((5-Phenyl-1H-1,2,4-triazol-3-yl)amino)benzoic acid, and how is purity confirmed?

Methodological Answer:
The synthesis typically involves condensation of 4-aminobenzoic acid with 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid derivatives. A common approach includes:

  • Step 1: Refluxing equimolar amounts of precursors in ethanol with glacial acetic acid as a catalyst for 4–6 hours .
  • Step 2: Solvent removal under reduced pressure, followed by recrystallization from ethanol/water mixtures to isolate the product.
  • Purity Confirmation: Thin-layer chromatography (TLC) using silica gel plates (e.g., hexane/ethyl acetate eluent) and IR spectroscopy to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms the triazole ring’s presence.
  • IR Spectroscopy: Identifies carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and triazole ring (C=N stretches at ~1500–1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C15H12N4O2: 281.1034) .

Advanced: How can reaction conditions (solvent, temperature, catalyst) be optimized to improve yield?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions; ethanol/water mixtures balance cost and efficiency .
  • Temperature Control: Reflux (~80°C) minimizes side products compared to room-temperature reactions.
  • Catalyst Optimization: Substituting glacial acetic acid with p-toluenesulfonic acid (PTSA) could reduce reaction time by 20–30% .
  • Design of Experiments (DoE): Use factorial designs to assess interactions between variables (e.g., solvent polarity vs. temperature) .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Methodological Answer:

  • Halogen Introduction: Chlorine or fluorine at the phenyl ring (e.g., 5-position) enhances lipophilicity, improving membrane permeability. Comparative assays (e.g., IC50 in enzyme inhibition) show a 2–3x activity boost vs. non-halogenated analogs .
  • Triazole Ring Substitution: Methyl or trifluoromethyl groups at the triazole’s 4-position alter electronic properties, affecting binding affinity to targets like kinases .
  • Method: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets before synthesizing derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Data Harmonization: Cross-validate assays using standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity).
  • Structural Analog Comparison: Benchmark against related compounds (e.g., 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid, which shows similar bioactivity variance due to chlorine’s electron-withdrawing effects) .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, logP ~2.5 suggests moderate oral bioavailability .
  • Quantum Mechanics (QM): Gaussian09 calculations optimize ground-state geometry for docking studies, improving binding affinity predictions .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h). HPLC analysis shows >90% stability at pH 4–8 but degradation in strongly acidic/basic conditions .
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C, confirming suitability for room-temperature storage .

Advanced: How can researchers design derivatives for targeted drug delivery?

Methodological Answer:

  • Prodrug Synthesis: Esterify the carboxylic acid group (e.g., methyl ester) to enhance bioavailability, with enzymatic cleavage in vivo restoring activity .
  • Conjugation Strategies: Link to PEGylated nanoparticles or antibody-drug conjugates (ADCs) via amide bonds, confirmed by MALDI-TOF MS .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification Bottlenecks: Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .
  • Yield Optimization: Pilot studies show increasing catalyst loading from 5% to 10% improves yield from 65% to 82% at 1kg scale .

Advanced: How does the compound interact with serum proteins, and how is this assessed?

Methodological Answer:

  • Fluorescence Quenching Assays: Monitor tryptophan fluorescence decay in bovine serum albumin (BSA) upon compound binding. A Stern-Volmer plot calculates binding constants (Kb ~10⁴ M⁻¹) .
  • Molecular Dynamics (MD): Simulate BSA-compound interactions over 100ns to identify binding pockets (e.g., Sudlow site I) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.